molecular formula C8H5FN2O2 B8360489 3-(4-Fluorophenyl)sydnone

3-(4-Fluorophenyl)sydnone

Cat. No.: B8360489
M. Wt: 180.14 g/mol
InChI Key: VIOGMBRTOBOJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)sydnone is a fluorinated mesoionic compound that serves as a valuable synthetic intermediate and core scaffold in medicinal chemistry and drug discovery research. Structurally related sydnone derivatives are noted for their potential biological activities. Scientific studies on analogous fluorinated sydnones have demonstrated significant pharmacological potential, particularly in the development of new analgesic and anti-inflammatory agents . Research indicates that specific 3-aryl-4-substituted sydnone analogs exhibit notable activity in standard preclinical models, such as acetic acid-induced writhing and carrageenan-induced paw oedema tests . The incorporation of a fluorine atom on the phenyl ring is a common strategy in lead optimization, as it can influence the compound's electronic properties, metabolic stability, and overall bioavailability . This compound is intended for research applications, including method development in synthetic chemistry, structure-activity relationship (SAR) studies, and as a precursor for generating diverse chemical libraries. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

3-(4-fluorophenyl)oxadiazol-3-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-1-3-7(4-2-6)11-5-8(12)13-10-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOGMBRTOBOJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+]2=NOC(=C2)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antioxidant Activity

Research has shown that sydnone derivatives, including 3-(4-Fluorophenyl)sydnone, exhibit potent antioxidant properties. A study highlighted its ability to scavenge free radicals effectively, outperforming standard antioxidants like propyl gallate and 2-tert-butyl-4-hydroxyanisole. The IC50 values for several sydnone derivatives were reported, indicating their concentrations required to inhibit 50% of radicals:

CompoundAntioxidant IC50 (µM)
This compound5.18 ± 0.27
4-(Chlorophenyl)sydnone4.18 ± 0.56
4-(Dimethylaminophenyl)sydnone5.12 ± 1.12

These findings suggest that structural modifications in sydnone derivatives can enhance their antioxidant capacity, making them promising candidates for developing new antioxidant agents in pharmaceuticals .

Antimicrobial Properties

The synthesis of various sydnone compounds has been linked to their biological activities, including antimicrobial effects. For instance, derivatives like 4-[1-oxo-3-(substituted aryl)-2-propenyl]-3-(4-chlorophenyl)sydnones were tested for antibacterial and anti-inflammatory activities. Preliminary results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as therapeutic agents against infections .

Anti-inflammatory Effects

Sydnone derivatives have also been studied for their anti-inflammatory properties. Compounds such as this compound have shown promise in reducing inflammation in various models. In particular, studies involving carrageenan-induced edema demonstrated that these compounds could significantly inhibit swelling, highlighting their potential in treating inflammatory diseases .

Applications in Radiofluorination

An innovative application of sydnone derivatives involves their use as bioorthogonal prosthetic groups in radiochemistry. Specifically, the incorporation of fluorine-18 into peptides via sydnone has been explored for positron emission tomography (PET) imaging. This method allows for the rapid synthesis of radiotracers that can be used in molecular imaging studies to visualize biological processes in vivo .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound and its derivatives:

  • Antioxidant Efficacy : In vitro studies demonstrated that this compound effectively scavenged stable free radicals and inhibited the degradation of deoxyribose, indicating strong antioxidant activity.
  • Antimicrobial Activity : Research on related sydnone compounds revealed significant antibacterial effects against various pathogens, suggesting a broad spectrum of antimicrobial activity.
  • Inflammation Models : In animal models of inflammation, sydnone derivatives reduced markers of inflammation significantly compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Sydnone Derivatives

Substituent Effects on Physicochemical Properties

The 3-position substituent on the sydnone ring significantly impacts electronic and steric properties. Below is a comparison of key derivatives:

Compound Substituent at 3-Position Electronic Effect Key Properties
3-Methylsydnone Methyl (-CH₃) Electron-donating Lower thermal stability; limited conjugation due to alkyl group
3-(4-Methoxyphenyl)sydnone 4-Methoxyphenyl (-C₆H₄-OCH₃) Electron-donating Enhanced solubility in polar solvents; red-shifted UV absorption (~340 nm)
3-(4-Nitrophenyl)sydnone 4-Nitrophenyl (-C₆H₄-NO₂) Electron-withdrawing High reactivity in cycloaddition reactions; strong antimicrobial activity
3-(4-Fluorophenyl)sydnone 4-Fluorophenyl (-C₆H₄-F) Electron-withdrawing Moderate stability; improved bioavailability compared to nitro derivatives
2.2.1 Antimicrobial Activity
  • This compound: Exhibits moderate antibacterial activity against Staphylococcus aureus (Gram-positive) but weak activity against Escherichia coli (Gram-negative) due to reduced membrane permeability .
  • 3-(4-Nitrophenyl)sydnone: Superior broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL) attributed to the nitro group’s electron-withdrawing effect, enhancing membrane disruption .
  • 3-Piperazinylsydnone: Highly effective against Plasmodium berghei (malaria parasite) at 10 mg/kg with low toxicity, unlike 3-phenylsydnone derivatives .
2.2.2 Antioxidant Activity
  • This compound: Acts as a radical scavenger (IC₅₀: 12 µM for DPPH), outperforming butylated hydroxyanisole (BHA) by 9-fold when combined with coumarin .
  • 3-(Halophenyl)sydnone Derivatives: Fluorine substituents enhance lipid peroxidation inhibition compared to chloro or bromo analogues .

Key Research Findings

  • Electron-Withdrawing Groups: Fluorine and nitro substituents at the 3-position enhance sydnone reactivity in cycloaddition reactions, critical for pharmaceutical applications .
  • Structure-Activity Relationship (SAR): The para-fluorine group in this compound balances lipophilicity and electronic effects, optimizing blood-brain barrier penetration in CNS drug candidates .

Q & A

Q. What are the established synthetic routes for preparing 3-(4-fluorophenyl)sydnone, and how can reaction conditions be optimized to improve yield and purity?

The synthesis of this compound typically involves cyclocondensation of N-substituted glycine derivatives with nitrous acid. Key optimization strategies include:

  • Solvent selection : Dichloromethane/ether mixtures (0–3% gradient) improve yield by stabilizing intermediates .
  • Temperature control : Maintaining sub-ambient temperatures (0–5°C) during nitrosation minimizes side reactions .
  • Purification : Column chromatography with silica gel effectively separates cis/trans isomers, as evidenced by distinct 1^1H NMR splitting patterns .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key structural features confirmed?

  • Mass spectrometry : Molecular ion peaks at m/z 180 confirm the molecular formula C9H7FN2O2C_9H_7FN_2O_2 .
  • 1^1H NMR : Aromatic proton signals in the δ 7.2–7.8 ppm range validate the 4-fluorophenyl substitution, while the sydnone ring proton appears as a singlet near δ 8.5 ppm .
  • IR spectroscopy : Stretching vibrations at 1740 cm1^{-1} (C=O) and 1600 cm1^{-1} (C=N) confirm the sydnone core .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different pharmacological studies?

Discrepancies often arise from variations in assay conditions or structural modifications. To address this:

  • Standardize assays : Use identical COX-1/COX-2 inhibition protocols (e.g., colorimetric kits) to ensure comparability .
  • Control substituent effects : Compare analogs like 4-acetyl-3-arylsydnones (e.g., compound 51) to isolate the impact of the fluorophenyl group .
  • Validate in multiple models : Cross-check antitumor activity in both cell lines (e.g., MCF-7) and xenograft models to confirm mechanistic relevance .

Q. What methodological approaches are recommended for evaluating the COX-2 selectivity of this compound analogs, and how can docking studies enhance mechanistic understanding?

  • In vitro screening : Measure IC50_{50} values against purified COX-1 and COX-2 enzymes. For example, compound 63 (a bis-sydnone styryl ketone) showed >80% COX-2 inhibition with a selectivity index >2.42 .
  • Molecular docking : Use software like AutoDock to identify interactions with Arg513 in the COX-2 active site, which are critical for selectivity. Charge complementarity between the sydnone’s dipole and Arg513 enhances binding .

Q. How should researchers design structure-activity relationship (SAR) studies to identify critical functional groups influencing the anti-inflammatory activity of this compound derivatives?

  • Systematic substitution : Synthesize analogs with halogens (e.g., Cl, Br) at the phenyl para-position to assess electronic effects .
  • Hybridization strategies : Link sydnones to pharmacophores like chalcones (e.g., compound 61) to enhance bioactivity through synergistic interactions .
  • Quantitative SAR (QSAR) : Correlate logP values with anti-inflammatory efficacy to optimize lipophilicity for membrane permeability .

Q. What strategies can be employed to address discrepancies between in vitro and in vivo efficacy data for sydnone-based compounds?

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., oxidative metabolism of fluorophenyl groups) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, as seen in flunarizine derivatives .
  • Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution in rodent models to align dosing regimens with in vitro potency .

Data Analysis and Reporting

Q. What are best practices for managing large datasets in sydnone research, particularly when reconciling spectral data with computational modeling results?

  • Raw data archiving : Store NMR/MS raw files in appendices, reserving processed data (e.g., coupling constants, integration ratios) for the main text .
  • Uncertainty quantification : Report standard deviations for biological triplicates and annotate spectral noise levels in NMR datasets .
  • Computational validation : Overlay docking poses (e.g., from compound 63) with X-ray crystallography data of COX-2 co-crystals to verify binding modes .

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